molecular formula C17H22N2O3S B2669787 1-(2-ethoxyphenyl)-3-(2-methoxyethyl)-3-[(thiophen-3-yl)methyl]urea CAS No. 1226426-74-9

1-(2-ethoxyphenyl)-3-(2-methoxyethyl)-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B2669787
CAS No.: 1226426-74-9
M. Wt: 334.43
InChI Key: ZPXLWCXGPFJYNJ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-methoxyethyl)-3-[(thiophen-3-yl)methyl]urea is a substituted urea derivative characterized by three distinct substituents:

  • 2-Ethoxyphenyl group: Provides steric bulk and moderate lipophilicity due to the ethoxy (–OCH₂CH₃) moiety.
  • 2-Methoxyethyl group: Enhances solubility via the ether oxygen while maintaining moderate hydrophobicity.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-22-16-7-5-4-6-15(16)18-17(20)19(9-10-21-2)12-14-8-11-23-13-14/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXLWCXGPFJYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N(CCOC)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-methoxyethyl)-3-[(thiophen-3-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and mechanisms of action, drawing on diverse research findings.

The compound's molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S, with a molecular weight of 320.41 g/mol. It features a urea functional group linked to an ethoxyphenyl and methoxyethyl moiety, alongside a thiophene ring, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines or alcohols. The urea linkage can be formed through the reaction of an amine with an isocyanate, while the thiophene can be introduced via a coupling reaction.

Biological Activities

Research indicates that compounds containing urea and thiophene moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Urea derivatives have shown promising antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against A549 and HCT-116 cancer cell lines .
  • Anti-inflammatory Effects : The presence of the thiophene ring is associated with anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines . Studies have shown that related compounds can inhibit NF-kB pathways, which are crucial in inflammation .
  • Antimicrobial Activity : Thiophene-containing compounds have been reported to possess antimicrobial properties against various pathogens . This suggests potential applications in treating infections.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in cancer progression and inflammatory responses, such as IKK-2 and p38 MAPK .
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

  • Anticancer Study : A study investigated the antiproliferative effects of various urea derivatives on cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value comparable to established chemotherapeutics .
  • Anti-inflammatory Research : In vivo studies showed that related urea compounds reduced inflammation markers in animal models, indicating potential therapeutic benefits for inflammatory diseases .

Data Summary

Biological Activity IC50 Value (µM) Cell Line/Model Reference
Anticancer2.39A549
Anticancer3.90HCT-116
Anti-inflammatoryNot specifiedIn vivo model
AntimicrobialNot specifiedVarious pathogens

Scientific Research Applications

Anticancer Properties

Research has indicated that 1-(2-ethoxyphenyl)-3-(2-methoxyethyl)-3-[(thiophen-3-yl)methyl]urea exhibits anticancer activity . A study demonstrated its efficacy against multiple cancer cell lines, highlighting its potential as a lead compound in cancer therapy. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, which may be mediated through the modulation of specific signaling pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent . In vitro studies revealed its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Case Study 1: Anticancer Screening

A multicenter study assessed the anticancer potential of this compound using multicellular spheroid models, which mimic tumor microenvironments more accurately than traditional monolayer cultures. Results indicated significant reductions in spheroid growth upon treatment with varying concentrations of the compound, supporting its development as a novel anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were evaluated against clinically relevant strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Potential Applications

Given its promising biological activities, this compound could have several applications:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.
  • Research Tool : For studying specific signaling pathways involved in cancer and infection.
  • Therapeutic Agent : In combination therapies to enhance efficacy against resistant strains or tumors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences and inferred properties between the target compound and analogs from the evidence:

Compound Name Key Substituents Functional Groups/Features Inferred Properties/Activity
Target : 1-(2-Ethoxyphenyl)-3-(2-methoxyethyl)-3-[(thiophen-3-yl)methyl]urea 2-Ethoxyphenyl, 2-methoxyethyl, thiophen-3-ylmethyl Urea core, thiophene, ethers Moderate lipophilicity, potential for π-π interactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio}phenyl}urea (7n) 4-Chloro-3-(trifluoromethyl)phenyl, pyridinylmethylthio Urea, CF₃, pyridine, thioether High electronegativity, possible enhanced binding affinity
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-2-carbonyl, 4-methoxyphenyl Urea, pyrrole, carbonyl Polar interactions via carbonyl; lower lipophilicity
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea (6a) 4-Methoxyphenyl, 2-nitrophenyl, oxirane Urea, nitro, epoxide High reactivity (epoxide), electron-withdrawing nitro
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl, 3-methoxyphenyl Thiourea, benzoyl Stronger H-bonding (thiourea) vs. urea; altered solubility
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (2) 3,5-Bis(trifluoromethyl)phenyl, 2-methoxyethyl Urea, CF₃ High lipophilicity; potential metabolic stability

Key Structural and Functional Differences:

Substituent Electronic Effects: The target’s 2-ethoxyphenyl group is less electron-withdrawing than the trifluoromethyl (CF₃) or nitro groups in analogs , which may reduce electrophilic interactions but improve metabolic stability.

Solubility and Lipophilicity :

  • The 2-methoxyethyl group in the target enhances solubility compared to purely aromatic substituents (e.g., bis-CF₃ phenyl in ). However, it is less polar than the oxirane (epoxide) in 6a .
  • Thiourea analogs (e.g., ) exhibit stronger hydrogen-bonding capacity but may suffer from faster clearance compared to urea derivatives.

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